1,3-Dichloro-1,1-difluoropropane

Descripción general

Descripción

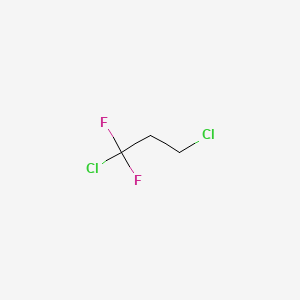

1,3-Dichloro-1,1-difluoropropane is an organic compound with the molecular formula C₃H₄Cl₂F₂. It is a halogenated hydrocarbon that contains both chlorine and fluorine atoms. This compound is known for its use as an intermediate in the production of hydrofluorocarbons and other fluorinated compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dichloro-1,1-difluoropropane can be synthesized from 1,1,1,3-tetrachloropropane through a hydrofluorination process. The reaction involves the use of hydrogen fluoride and a zinc/chromia catalyst at elevated temperatures and pressures. The catalyst is first dried and pre-fluorinated before the reaction mixture is passed over it. The reaction conditions typically include a temperature of around 200°C and a pressure of 15 bar .

Industrial Production Methods

In industrial settings, this compound is produced using similar hydrofluorination methods. The process involves the reaction of 1,1,1,3-tetrachloropropane with antimony trifluoride in the presence of a Lewis acid catalyst such as niobium pentachloride, tantalum pentachloride, or antimony pentachloride .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dichloro-1,1-difluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Elimination Reactions: Common conditions include the use of strong bases such as sodium ethoxide or potassium tert-butoxide at elevated temperatures.

Major Products Formed

Substitution Reactions: The major products include compounds where the chlorine or fluorine atoms are replaced by other functional groups such as hydroxyl, alkoxy, or amino groups.

Elimination Reactions: The major products include alkenes or other unsaturated hydrocarbons

Aplicaciones Científicas De Investigación

Biochemical Interactions

1,3-Dichloro-1,1-difluoropropane has been shown to interact with various biomolecules, including enzymes and proteins. It inhibits cytochrome P450 enzymes, affecting metabolic pathways and leading to the accumulation of substrates typically metabolized by these enzymes. This characteristic makes it a valuable tool for studying enzyme activity and metabolic processes.

Toxicological Studies

Research indicates that exposure to this compound can lead to cytotoxic effects on different cell lines. A study on human liver cells (HepG2) demonstrated significant cell death at higher concentrations due to oxidative stress and mitochondrial dysfunction. The following table summarizes the impact of varying concentrations on cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Endocrine Disruption Potential

There are concerns regarding the endocrine-disrupting potential of halogenated compounds like this compound. Regulatory assessments have classified it as having probable serious effects on human health due to its potential to disrupt hormonal regulation. Further studies are necessary to understand its long-term effects fully.

Persistence and Bioaccumulation

A case study highlighted the environmental persistence of this compound, classifying it as very bioaccumulative (vPvB). This characteristic raises concerns about its accumulation in aquatic ecosystems and potential impacts on wildlife. The study emphasized the need for stringent regulatory measures to mitigate its release into the environment.

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound have been explored for their antiviral properties. Research indicates that fluorinated compounds can enhance the efficacy of antiviral agents by improving their metabolic stability and bioavailability. A derivative of this compound was evaluated for its activity against viral infections in vitro, showing promising results that warrant further exploration.

Case Study 1: Environmental Impact

The environmental impact study focused on the bioaccumulation of this compound in aquatic ecosystems. Results indicated significant levels of accumulation in fish species, raising concerns about trophic transfer and potential impacts on predator species.

Case Study 2: Antiviral Efficacy

In a controlled laboratory setting, a derivative of this compound was tested against several viral strains. The results showed enhanced antiviral activity compared to non-fluorinated counterparts due to improved binding affinity and metabolic stability.

Mecanismo De Acción

The mechanism of action of 1,3-Dichloro-1,1-difluoropropane involves its interaction with various molecular targets and pathways. As a halogenated hydrocarbon, it can interact with enzymes and proteins, leading to changes in their activity. The presence of chlorine and fluorine atoms can enhance its reactivity and influence its interactions with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dichloro-1,1-difluoropropane: C₃H₄Cl₂F₂

1,3-Dichloro-2,2-difluoropropane: C₃H₄Cl₂F₂

1,1,1,3-Tetrachloropropane: C₃H₄Cl₄

Uniqueness

This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Its ability to undergo various substitution and elimination reactions makes it a valuable intermediate in the synthesis of other fluorinated compounds .

Actividad Biológica

1,3-Dichloro-1,1-difluoropropane (CAS 819-00-1) is a halogenated organic compound that has garnered attention due to its potential biological activity and applications in various fields including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

This compound has the molecular formula and a molecular weight of 148.97 g/mol. Its boiling point is approximately 133-134°C . The presence of chlorine and fluorine atoms in its structure significantly influences its physicochemical properties and biological interactions.

The biological activity of halogenated compounds like this compound is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The electronegative fluorine atoms can modify the electronic properties of the molecule, enhancing its reactivity and potential for binding to target sites within biological systems .

Toxicological Studies

Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study conducted on human liver cells (HepG2) demonstrated that exposure to this compound resulted in significant cell death at higher concentrations. The mechanism was linked to oxidative stress and mitochondrial dysfunction, suggesting a potential risk for hepatotoxicity .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Endocrine Disruption

There is growing concern regarding the endocrine-disrupting potential of halogenated compounds. According to regulatory assessments under the EU REACH guidelines, substances like this compound are classified as having probable serious effects on human health due to their potential endocrine-disrupting properties . This classification necessitates further investigation into their long-term effects on hormonal regulation.

Case Study 1: Environmental Impact

A case study examining the environmental persistence of this compound revealed that it is classified as very bioaccumulative (vPvB). This characteristic raises concerns about its accumulation in aquatic ecosystems and potential impacts on wildlife. The study highlighted the need for stringent regulatory measures to mitigate its release into the environment .

Case Study 2: Medicinal Chemistry Applications

In medicinal chemistry, compounds similar to this compound have been explored for their antiviral properties. Research has shown that fluorinated compounds can enhance the efficacy of antiviral agents by improving their metabolic stability and bioavailability. A derivative of this compound was evaluated for its activity against viral infections in vitro, demonstrating promising results that warrant further exploration .

Propiedades

IUPAC Name |

1,3-dichloro-1,1-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2F2/c4-2-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGABYHBTXHBSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231448 | |

| Record name | Propane, 1,3-dichloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819-00-1 | |

| Record name | 1,3-Dichloro-1,1-difluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=819-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,3-dichloro-1,1-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,3-dichloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.